molecular formula C21H24N4O4 B12169300 methyl 4-({N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate

methyl 4-({N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate

Cat. No.: B12169300
M. Wt: 396.4 g/mol
InChI Key: MOXIEGWOWKUSPS-UHFFFAOYSA-N
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Description

Methyl 4-({N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoate group, a piperazine ring, and a phenyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzoic acid with methyl chloroformate to form methyl 4-aminobenzoate. This intermediate is then reacted with N-[(4-phenylpiperazin-1-yl)carbonyl]glycine under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Methyl 4-({N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-({N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate involves its interaction with specific molecular targets. The piperazine ring and phenyl group allow it to bind to various receptors and enzymes, modulating their activity. This compound can influence signaling pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate
  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide

Uniqueness

Methyl 4-({N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in a variety of reactions and its potential therapeutic applications set it apart from similar compounds.

Properties

Molecular Formula

C21H24N4O4

Molecular Weight

396.4 g/mol

IUPAC Name

methyl 4-[[2-[(4-phenylpiperazine-1-carbonyl)amino]acetyl]amino]benzoate

InChI

InChI=1S/C21H24N4O4/c1-29-20(27)16-7-9-17(10-8-16)23-19(26)15-22-21(28)25-13-11-24(12-14-25)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H,22,28)(H,23,26)

InChI Key

MOXIEGWOWKUSPS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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